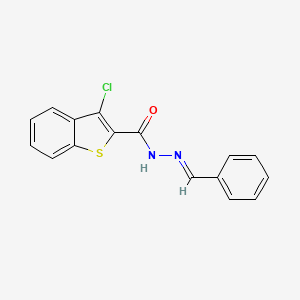

![molecular formula C13H14N2O3 B5571217 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)

4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related oxazole derivatives involves several key methods, including the Wittig reaction and the van Leusen reaction. These methods have been employed to produce vinylstyryl oxazoles, which are precursors to more complex structures through photochemical intramolecular cycloaddition reactions. Such processes yield fused oxazoline-benzobicyclo[3.2.1]octadienes, further transformed into formiato- or formamido-benzobicyclo[3.2.1]octenone derivatives under specific conditions (Šagud et al., 2014).

Molecular Structure Analysis

The molecular structure of oxazole derivatives, including "4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole," involves intricate arrangements of atoms that contribute to their chemical properties and reactivity. Advanced spectroscopic methods, such as NMR and mass spectrometry, play crucial roles in characterizing these compounds, elucidating their structural details and confirming the success of synthetic strategies.

Chemical Reactions and Properties

Oxazole derivatives participate in a variety of chemical reactions, including photochemical cycloadditions, Diels-Alder reactions, and ring-opening processes. These reactions are pivotal for the functionalization of the oxazole ring and the synthesis of complex molecules with desired chemical properties. For example, the reaction of oxazoles with nitrosobenzene can lead to regioselective formation of dihydro-oxadiazoles, demonstrating the versatility of oxazole compounds in synthetic chemistry (Suga et al., 1998).

科学的研究の応用

Thermische Reaktionen mit 3‐Phenyl‐2H‐azirinen

This study discusses the thermal reactions involving 3-phenyl-2H-azirines, which lead to the formation of compounds including 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole derivatives. These reactions are significant for understanding the reactivity of azirines and their potential applications in synthetic chemistry (Narasimhan et al., 1973).

Studies of the Synthesis of Furan Compounds

This paper focuses on the synthesis of furan compounds, highlighting the preparation of derivatives that are structurally related to 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole. Such compounds have potential applications in materials science and as intermediates in organic synthesis (Hirao & Kato, 1972).

Biocide Polymers

This research explores the modification of polyvinyl alcohol with biologically active compounds, including those related to 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole, for the development of biocide polymers. These materials are designed for controlled release applications, showcasing the potential of such compounds in creating advanced materials (Hartmann, Bauer, & Wermann, 1985).

A Highly Selective and Sensitive Calcium(II)-Selective PVC Membrane

This study demonstrates the use of a related compound as an ionophore in the development of a poly(vinyl chloride)-based membrane electrode for calcium ion detection. It underscores the potential of 4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole derivatives in chemical sensing applications (Zamani, Abedini-Torghabeh, & Ganjali, 2006).

特性

IUPAC Name |

4,4-dimethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]-5H-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2)9-18-12(14-13)7-6-10-4-3-5-11(8-10)15(16)17/h3-8H,9H2,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXOMDOFIZQGCR-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC(=N1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)

![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)

![2-[(3-bromobenzoyl)amino]benzamide](/img/structure/B5571188.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)

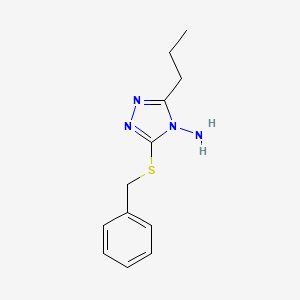

![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)

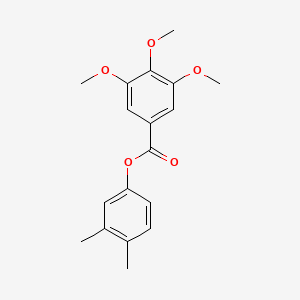

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

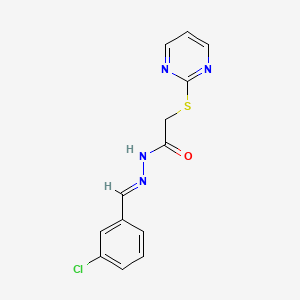

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)